molecular formula C11H14O2S B1340452 Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 19282-45-2

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B1340452
CAS No.: 19282-45-2
M. Wt: 210.29 g/mol
InChI Key: BNSTWYGMSUJOFU-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS 19282-45-2) is a versatile chemical building block with significant value in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C11H14O2S and a molecular weight of 210.29 g/mol, serves as a key precursor in the synthesis of diverse pharmacologically active molecules . Its core structure is frequently accessed via the efficient Gewald reaction, a one-pot multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur, which proceeds in good yields under mild conditions . The ethyl ester functional group is a crucial handle for further synthetic transformations, allowing researchers to conduct hydrolysis, amidation, or reduction to access carboxylic acids, amides, or alcohols, respectively, for structure-activity relationship (SAR) studies . Researchers utilize this scaffold to develop novel compounds for investigating anticancer and antimicrobial activities, with studies demonstrating cytotoxicity against specific cell lines such as HeLa and SMMC-7721 . The compound is characterized by comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, confirming its structure and high purity . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSTWYGMSUJOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481557
Record name ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
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Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19282-45-2
Record name Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19282-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Synthesis

One of the most common and efficient methods to prepare tetrahydrobenzothiophene derivatives, including Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (e.g., cyclohexanone), ethyl cyanoacetate, elemental sulfur, and a base catalyst (such as morpholine or diethylamine) in ethanol.

  • Reaction conditions: Typically reflux in ethanol with a base catalyst.
  • Mechanism: The reaction proceeds via the formation of a thiophene ring through cyclization and sulfur incorporation.
  • Yield: Up to 85% yield reported for related amino-substituted derivatives.
  • Advantages: One-pot synthesis, relatively mild conditions, and good yields.

This method is adaptable for synthesizing the ethyl ester derivative by selecting ethyl cyanoacetate as the cyanoester component, which upon cyclization forms the carboxylate ester at the 2-position of the tetrahydrobenzothiophene ring.

Cyclization of Benzylidene Precursors

Another approach involves the cyclization of substituted benzylideneamino derivatives or related intermediates. These precursors undergo intramolecular cyclization under acidic or basic conditions to form the tetrahydrobenzothiophene core with the ester functionality.

  • Typical reagents: Substituted benzylideneamino compounds, sulfur sources.
  • Conditions: Heating under reflux in solvents like ethanol or toluene.
  • Outcome: Formation of the bicyclic structure with the ester group intact.

This method allows for structural variation by modifying the substituents on the benzylidene precursor, enabling the synthesis of diverse derivatives.

Esterification and Functional Group Transformations

Starting from benzo[b]thiophene-2-carboxylic acid or its derivatives, esterification with ethanol under acidic catalysis can yield the ethyl ester. This method is often used to prepare the compound from the corresponding acid intermediate.

  • Reagents: Benzo[b]thiophene-2-carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid).
  • Conditions: Reflux with removal of water to drive esterification.
  • Yield: Typically moderate to high, depending on purity of starting materials.

This approach is useful when the tetrahydrobenzothiophene core is already constructed and only esterification is required.

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Yield (%) Notes
Gewald Reaction Cyclohexanone, ethyl cyanoacetate, elemental sulfur, base (morpholine) Ethanol Reflux (~78°C) Up to 85 One-pot, efficient for amino derivatives
Cyclization of Benzylidene Precursors Substituted benzylideneamino compounds, sulfur Ethanol/Toluene Reflux Moderate Allows structural diversity
Esterification of Carboxylic Acid Benzo[b]thiophene-2-carboxylic acid, ethanol, acid catalyst Ethanol Reflux Moderate to high Requires pure acid intermediate

Research Findings and Analytical Data

  • Purity and Characterization: Products are typically purified by recrystallization or chromatographic methods. Characterization is performed using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
  • Physical Properties: The compound has a molecular weight of approximately 210.29 g/mol and exhibits moderate lipophilicity, which is favorable for further chemical modifications.
  • Functionalization Potential: The ester group at the 2-position allows for further transformations such as amidation, hydrolysis, or reduction, enabling the synthesis of biologically active derivatives.

Summary Table of Preparation Methods

Preparation Method Reaction Type Key Advantages Typical Yield References
Gewald Reaction Multicomponent condensation One-pot, high yield, mild conditions Up to 85%
Cyclization of Benzylidene Precursors Intramolecular cyclization Structural diversity, moderate conditions Moderate
Esterification of Carboxylic Acid Acid-catalyzed esterification Simple, straightforward Moderate to high

Chemical Reactions Analysis

Alkaline Hydrolysis to Carboxylic Acid

The ester group undergoes saponification under basic conditions. A 5-hour reflux with ethanolic sodium hydroxide converts the ethyl ester into the corresponding carboxylic acid derivative :

Ethyl esterNaOH ethanol 2 Amino 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxylic acid\text{Ethyl ester}\xrightarrow{\text{NaOH ethanol }}\text{2 Amino 4 5 6 7 tetrahydrobenzo b thiophene 3 carboxylic acid}

This reaction proceeds via nucleophilic acyl substitution, with the base deprotonating water to generate a hydroxide ion that attacks the electrophilic carbonyl carbon.

Acetylation with Acid Chlorides

Reaction with acetyl chloride in chloroform introduces an acetamide group at the 2-position :

NH2 substrate+CH3COClAcetamido derivative(85% yield)\text{NH}_2\text{ substrate}+\text{CH}_3\text{COCl}\rightarrow \text{Acetamido derivative}\quad (85\%\text{ yield})

Crystallographic studies confirm the planar arrangement of the acetamide group, stabilized by intramolecular N–H···O hydrogen bonding .

Microwave-Assisted Amic Acid Formation

Maleic or succinic anhydride reacts with the hydrolyzed carboxylic acid under microwave irradiation (4 minutes) to form amic acids :

Reaction ComponentConditionsProduct Yield
Maleic anhydrideMW, 2450 MHz, 4 min78%
Succinic anhydrideMW, 2450 MHz, 4 min82%

Conventional methods require 4 hours of reflux in 1,4-dioxane, demonstrating the efficiency of microwave synthesis .

Intramolecular Hydrogen Bonding

Crystal structures reveal an S(6) hydrogen-bonded ring motif in acetylated derivatives, stabilizing the half-chair conformation of the cyclohexene ring . This structural feature influences reactivity in subsequent transformations.

Esterification and Transesterification

The ethyl ester group can be modified via transesterification with other alcohols (e.g., methanol) under acid catalysis, though this is less common due to the stability of the ethyl group.

Comparative Reaction Efficiency

A comparison of conventional vs. microwave-assisted methods highlights significant time savings:

Reaction TypeConventional TimeMicrowave TimeYield Improvement
Amic acid synthesis4 hours4 minutes15–20%
Hydrolysis5 hoursNot reported

Mechanistic Insights

  • Nucleophilic Acyl Substitution : Dominates hydrolysis and acylation reactions, with the ester carbonyl acting as the electrophilic site .

  • Radical Pathways : Proposed for sulfur incorporation during Gewald synthesis, though detailed mechanisms remain under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivatives arises from substitutions at the 2-amino, 3-carboxylate, and cyclohexene positions. Below is a comparative analysis with key analogues:

Key Observations :

Substituent Effects on Reactivity :

  • The 2-benzamido derivative () exhibits intramolecular hydrogen bonding, stabilizing its planar conformation and influencing crystal packing .
  • Isothiocyanate-substituted analogues () demonstrate enhanced electrophilicity, enabling cyclocondensation with amines to form bioactive pyrimidine derivatives .

Spectroscopic Trends :

  • IR spectra consistently show C=O stretches near 1720–1660 cm⁻¹ for ester and amide groups .
  • ¹H NMR signals for ethyl groups (δ ~1.2–1.3 ppm) and cyclohexene protons (δ ~1.5–2.5 ppm) are conserved across derivatives .

Biological Activity: Hypnotic activity is prominent in benzothienopyrimidines derived from isothiocyanate intermediates (e.g., compounds 3–5 in ) . Antimicrobial activity is observed in Schiff base metal complexes (), where coordination through azomethine nitrogen enhances efficacy against urinary pathogens .

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS Number: 19282-45-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₄O₂S
  • Molecular Weight : 210.3 g/mol
  • Boiling Point : Not available
  • Solubility : Moderately soluble in water (0.0962 mg/ml) .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. One common method includes the Gewald reaction, which facilitates the formation of the benzothiophene core. This compound can be synthesized by reacting appropriate thiophenes with ethyl cyanoacetate under alkaline conditions .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit promising anticancer activities. This compound has been tested against various cancer cell lines:

  • HeLa Cells : Exhibited moderate to high cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • SMMC-7721 Cells : Showed significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the benzothiophene ring can enhance or reduce biological activity. For example, electron-donating groups at certain positions have been linked to increased anticancer potency .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies suggest that certain derivatives possess significant antibacterial and antifungal activities. The presence of the benzothiophene moiety appears to contribute to this bioactivity by disrupting microbial membrane integrity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents : Electron-donating substituents enhance anticancer activity.
  • Positioning : The position of substituents on the benzothiophene ring is critical; for instance, substituents at the 3 and 5 positions significantly affect potency.
Substituent PositionActivity Level
3High
5Moderate
2Low

Study on Anticancer Properties

A comprehensive study evaluated several derivatives of benzothiophenes against various cancer cell lines. This compound was one of the compounds tested:

  • Cell Lines Tested : HeLa (cervical cancer), SMMC-7721 (liver cancer), K562 (leukemia).
  • Results : The compound showed an IC50 value of approximately 0.126 μM against HeLa cells, indicating strong potential as an anticancer agent compared to standard treatments .

Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial activity:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited significant inhibitory effects on both bacterial strains, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, and how can purification be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, Ethyl 2-amino derivatives are acylated using benzoyl chloride in chloroform under reflux (9–12 hours), followed by solvent removal and recrystallization from ethanol . Key considerations:

  • Solvent Choice: Chloroform is preferred for its ability to dissolve aromatic intermediates.
  • Purification: Recrystallization from ethanol yields high-purity crystals; monitor solvent evaporation rates to avoid impurities.
  • Yield Optimization: Adjust stoichiometry of benzoyl chloride (1.5 equivalents) and reaction time based on TLC monitoring.

Basic Question: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps:

  • Data Collection: Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å) and ω-scan mode .
  • Refinement: Employ SHELXL-97 for small-molecule refinement, particularly for handling disordered atoms (e.g., using the EADP instruction to refine anisotropic displacement parameters) .
  • Visualization: ORTEP-3 or WinGX generates thermal ellipsoid plots to validate molecular geometry .

Advanced Question: How can hydrogen bonding networks in similar benzothiophene derivatives be systematically analyzed?

Methodological Answer:
Use graph set analysis to classify hydrogen bond patterns:

  • Graph Set Notation: Assign descriptors like S(6) for intramolecular N–H···O bonds, as seen in Ethyl 2-benzamido derivatives .
  • Software Tools: Mercury (CCDC) or PLATON automates pattern identification.
  • Case Study: In the title compound, the S(6) motif stabilizes the planar conformation of the benzothiophene core, influencing crystal packing .

Advanced Question: What computational methods predict the bioactivity of benzothiophene carboxylates?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (relevance to neuroactivity studies) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability, focusing on RMSD and binding free energy (MM/PBSA) .

Advanced Question: How should researchers address crystallographic disorder in cyclohexene rings of tetrahydrobenzothiophenes?

Methodological Answer:

  • Disorder Modeling: In SHELXL , split disordered C atoms into two sites with occupancy factors (e.g., 0.641:0.359) .
  • Restraints: Apply SIMU and DELU restraints to maintain reasonable geometry and displacement parameters.
  • Validation: Check residual density maps (<0.5 eÅ⁻³) and refine using the TWIN command if twinning is suspected .

Advanced Question: How do substituents on the benzothiophene core influence biological activity?

Methodological Answer:

  • SAR Studies: Compare derivatives with acetamido (e.g., thrombolytic activity) vs. pyridinylcarboxamido groups (e.g., enzyme inhibition) .
  • Experimental Design: Synthesize analogs via acylation (e.g., propionyl chloride) and assay against targets (e.g., acetylcholinesterase inhibition in zebrafish models) .
  • Data Correlation: Use PLS regression to link substituent electronic parameters (Hammett σ) with IC₅₀ values.

Advanced Question: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived torsion angles with X-ray data; discrepancies >5° suggest conformational flexibility.
  • Dynamic NMR: Perform variable-temperature ¹H NMR to detect ring-flipping in solution.
  • Theoretical Calculations: Optimize geometry using Gaussian (B3LYP/6-31G*) and overlay with crystallographic coordinates to assess deviations .

Advanced Question: How can comparative crystallography elucidate packing trends in substituted benzothiophenes?

Methodological Answer:

  • Database Mining: Use CSD (Cambridge Structural Database) to retrieve structures (e.g., refcodes: YUYVUQ, QIQDAN) .
  • Packing Analysis: Calculate π-π distances (e.g., 3.8–4.2 Å for phenyl ring interactions) and dihedral angles between fused rings (e.g., 8.13° in Ethyl 2-benzamido derivatives) .
  • Software: MERCURY ’s packing diagram tools visualize voids and intermolecular contacts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

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